(4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane
Description
“(4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane” is an organosilicon compound characterized by a benzyloxy-protected alkyne moiety and a trimethylsilyl (TMS) group. The benzyloxy group (-OBn) at the 4-position and the geminal dimethyl substituents at the 3-position confer steric protection to the alkyne, while the TMS group enhances stability and modulates reactivity. This compound is typically employed in synthetic organic chemistry as a building block for cross-coupling reactions or as a precursor to functionalized alkynes. According to CymitQuimica’s catalog (2025), it has been discontinued commercially, suggesting challenges in synthesis, stability, or demand .
Properties
IUPAC Name |
(3,3-dimethyl-4-phenylmethoxybut-1-ynyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24OSi/c1-16(2,11-12-18(3,4)5)14-17-13-15-9-7-6-8-10-15/h6-10H,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFGJHUBBWNPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Grignard Reagent and Silylation
A widely reported method involves the use of magnesium turnings to form a Grignard reagent intermediate from a chlorinated precursor, followed by reaction with benzyloxy-containing electrophiles to install the benzyloxy group, and ultimately yielding the target trimethylsilyl alkyne.
- Formation of Grignard Reagent: Magnesium turnings (1.20 equivalents) are suspended in tetrahydrofuran (THF) under inert nitrogen atmosphere and cooled to 0 °C.
- Addition of Chlorinated Alkyne: (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane (1.00 equivalent) dissolved in THF is added dropwise while maintaining temperature between 33-37 °C.
- Reaction with Benzyloxy Electrophile: After stirring at room temperature for 1 hour, benzyl oxychloride (BnOCH2Cl, 0.90 equivalents) is added dropwise below 10 °C.
- Workup: The reaction mixture is stirred for 16 hours at room temperature, quenched with water, extracted with hexane, dried over anhydrous sodium sulfate, and concentrated under vacuum.
- Yield and Product: The process affords (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane as a light yellow oil in 84% yield.
- Aromatic protons: 7.37-7.35 ppm (multiplet, 5H)
- Benzylic methylene: 4.62 ppm (singlet, 2H)
- Dimethyl groups: 1.24 ppm (singlet, 6H)
- Trimethylsilyl protons: 0.17-0.14 ppm (multiplet, 9H)
This method is detailed in a synthesis report linked to Tezacaftor intermediates and is notable for its high yield and mild conditions (0–room temperature).
Silylation of Alkynyl Ketones Using Chlorosilanes
Another preparation approach involves the silylation of alkynyl ketones or alcohols using trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate (TMSOTf) in the presence of bases such as triethylamine or sodium iodide, often in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
- The ketone or alcohol substrate is dissolved in anhydrous solvent under nitrogen atmosphere at low temperature (0 °C).
- TMSCl or TMSOTf is added dropwise with stirring.
- The reaction mixture is stirred for several hours (up to overnight) at room temperature.
- The reaction is quenched with saturated aqueous sodium bicarbonate.
- The organic layer is extracted, washed, dried over sodium sulfate, and concentrated to yield the silylated product.
Reaction Conditions and Variations:
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 0 °C to room temperature |
| Solvent | DMF, dichloromethane (DCM) |
| Base | Triethylamine, NaI |
| Reaction Time | 45 minutes to 12 hours |
| Workup | Saturated NaHCO3 wash, drying |
This method is versatile and widely used for installing trimethylsilyl groups onto alkynes and related functional groups, providing good yields and clean products.
Photoredox-Catalyzed Radical Group Transfer (Emerging Methodology)
Recent advances include photoredox-catalyzed radical group transfer reactions to install silyl groups on alkynes under mild conditions using visible light and photocatalysts such as iridium complexes.
- Use of photocatalyst [Ir(dtbbpy)(ppy)2]PF6 (2.5 mol%)
- Electron donor: tributylamine for efficient conversion
- Solvent system: acetonitrile/methanol (9:1)
- Blue LED light irradiation at room temperature
- Reaction times vary from 1 to 6 hours depending on substrate and conditions
| Entry | Photocatalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 4CzIPN | MeCN/MeOH 9:1 | 6 h | 54 |
| 2 | [Ir(dtbbpy)(ppy)2]PF6 | MeCN/MeOH 9:1 | 2 h | 57 |
| 3 | [Ir(dtbbpy)(ppy)2]PF6 | MeCN | 3 h | 55 |
This method allows for mild and selective silylation and functionalization of alkynes, though its direct application to (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane is less documented but promising for future synthetic routes.
Palladium-Catalyzed Cross-Coupling and Subsequent Silylation
Patent literature describes a method involving palladium-catalyzed coupling reactions to construct the alkyne framework, followed by silylation steps.
- Use of Pd(dba)2 as catalyst in step a) at temperatures between 50 °C and 90 °C (preferably 60–80 °C).
- Aprotic solvents such as 1,2-dimethoxyethane, dioxane, acetonitrile, or dimethylsulfoxide are employed.
- Subsequent treatment with inorganic acids (e.g., hydrochloric acid) to facilitate transformations.
- The method is part of a multi-step synthesis for cycloalkylcarboxamido-indole compounds but includes preparation of the target silyl alkyne intermediate.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard + Benzyloxy Electrophile | Mg, THF, BnOCH2Cl, 0–RT | High yield, mild conditions | 84 | Well-characterized, scalable |
| Silylation with TMSCl/TMSOTf | TMSCl or TMSOTf, triethylamine, DMF/DCM, 0 °C to RT | Versatile, widely applicable | Variable | Common silylation method for alkynes |
| Photoredox Radical Transfer | [Ir(dtbbpy)(ppy)2]PF6, Bu3N, MeCN/MeOH, blue LED, RT | Mild, selective, green chemistry | ~55 | Emerging method, potential for late-stage silylation |
| Pd-Catalyzed Cross-Coupling | Pd(dba)2, aprotic solvent, 50–90 °C, inorganic acid treatment | Useful for complex frameworks | Not specified | Part of multi-step synthesis, patent protected |
Detailed Research Findings and Notes
- The Grignard-based method is the most direct and highest yielding for this compound, with well-documented NMR and physical data confirming product identity.
- Silylation using chlorosilanes is a classical approach, adaptable to various substrates, and often used for protecting alkynes or installing silyl groups for further transformations.
- Photoredox catalysis offers a modern alternative with advantages in functional group tolerance and mild conditions, though yields and scope require further optimization for this specific compound.
- Palladium-catalyzed methods are more complex but useful for constructing the alkyne backbone in multifunctional molecules; these methods are often proprietary and used in pharmaceutical intermediate synthesis.
- Workup procedures commonly involve aqueous quenching, organic extraction, drying over sodium sulfate, and concentration under reduced pressure to isolate the product as oils or solids.
- Reaction monitoring is typically done by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated, nitrated, or sulfonated benzene derivatives .
Scientific Research Applications
(4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions on the benzene ring, leading to the formation of various intermediates. These intermediates can further interact with biological molecules or participate in additional chemical transformations .
Comparison with Similar Compounds
Research Findings and Data
Discontinuation Analysis
CymitQuimica’s discontinuation of this compound (and tetramethylammonium silicate) may reflect:
- Market Demand : Shift toward greener or more stable alkyne precursors (e.g., ethynyltrimethylsilane).
- Synthetic Complexity : Multi-step synthesis involving air-sensitive intermediates.
Q & A
Q. What are the established synthetic routes for (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane, and how do reaction conditions influence yield?
The compound is synthesized via GP2-type reactions, which involve coupling alkynylsilane precursors with benzyl-protected alcohols. For example, analogous syntheses use anhydrous KCO in THF/MeOH to deprotect intermediates, achieving yields of ~76% under optimized conditions . Key variables include:
- Solvent polarity : THF/MeOH mixtures enhance solubility of intermediates.
- Temperature : Reactions are typically conducted at room temperature to avoid side reactions.
- Catalyst loading : Silver triflate (AgOTf, 10 mol%) is critical for coupling efficiency in related silane derivatives .
Q. What spectroscopic techniques are most effective for characterizing (4-(Benzyloxy)-3,3-dimethylbut-1-yn-1-yl)trimethylsilane?
Core characterization methods include:
- H/C NMR : Distinct signals for the benzyloxy group (δ 7.2–7.4 ppm for aromatic protons) and trimethylsilane (δ 0.1–0.3 ppm for Si–CH) .
- IR Spectroscopy : Absorption bands at ~2100 cm (C≡C stretch) and ~1250 cm (Si–C) confirm alkyne and silane functionalities .
- HRMS : Accurate mass analysis (e.g., [M+Na]) validates molecular formula (CHOSi) .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during functionalization of the alkyne moiety in this compound?
A silicon-tether strategy, as demonstrated in related systems, enables high diastereoselectivity (up to 95:5) during ring-closing metathesis. Key factors:
Q. How do steric effects from the 3,3-dimethylbutynyl group influence nucleophilic substitution reactions?
The bulky dimethylbutynyl group restricts access to the alkyne, favoring:
- Regioselective reactions : Electrophiles (e.g., AgOTf) target the benzyloxy-protected oxygen over the alkyne.
- Suppressed polymerization : Steric hindrance prevents alkyne oligomerization under basic conditions .
Contradictions in reactivity data (e.g., unexpected coupling products) may arise from incomplete deprotection or solvent polarity effects, requiring cross-validation via F NMR or X-ray crystallography .
Q. What strategies mitigate contradictions in HRMS and NMR data for derivatives of this compound?
Discrepancies often stem from:
- Isotopic interference : Bromine or chlorine substituents (e.g., in [4-(Bromomethyl)phenyl]trimethylsilane analogs) skew HRMS peaks .
- Dynamic equilibria : Silane-oxygen interactions in polar solvents (e.g., DMSO) alter NMR chemical shifts.
Resolution : Use deuterated solvents with low polarity (e.g., CDCl) and compare HRMS data with isotopic distribution simulations .
Q. How is this compound utilized in tandem amination/arylation reactions?
The silane group acts as a traceless directing group in multicomponent reactions. For example:
- Step 1 : AgOTf-mediated α-arylation with tert-butyl diazene carboxylates .
- Step 2 : KHMDS-driven amination at −20°C to preserve stereochemistry.
Yields >70% are achievable when using stoichiometric AgOTf (1.5 equiv) and anhydrous THF .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
